molecular formula C20H23N3O2 B2913684 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide CAS No. 2034352-99-1

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2913684
CAS No.: 2034352-99-1
M. Wt: 337.423
InChI Key: ZRFJIQGPBCMETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group, two methyl groups, and an ethyl-linked phenylpropanamide side chain.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-20(18-9-6-14-25-18)16(2)23(22-15)13-12-21-19(24)11-10-17-7-4-3-5-8-17/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJIQGPBCMETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O with a molecular weight of 314.34 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can effectively target Aurora-A kinase and ROS receptor tyrosine kinases, leading to reduced tumor growth in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been documented. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a possible application in treating inflammatory diseases.

Antibacterial and Antifungal Activities

Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against various phytopathogenic fungi, indicating their potential use in agricultural applications as antifungal agents . The mechanism often involves disrupting cell membrane integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Pyrazole RingAntitumor activity
Furan SubstituentAnti-inflammatory effects
Ethyl LinkerEnhances solubility
Phenyl GroupIncreases binding affinity

Understanding these relationships aids in the design of more potent derivatives.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications at the phenyl and furan positions significantly enhanced their inhibitory effects on tumor cell lines .
  • Anti-inflammatory Mechanism : In an experimental model using LPS-induced inflammation in macrophages, the compound demonstrated a marked decrease in NO production, supporting its potential as an anti-inflammatory agent .
  • Antifungal Activity : A recent investigation into various pyrazole carboxamide derivatives revealed that specific modifications led to increased antifungal potency against strains like Fusarium solani and Botrytis cinerea.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the pyrazole family, which is widely modified to tune biological and physical properties. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₂₁H₂₅N₃O₂ 351.45 Pyrazole Furan-2-yl, 3,5-dimethyl, phenylpropanamide
Example 53 (from ) C₂₉H₂₁F₂N₅O₄ 589.1 (M+1) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-4-one, isopropylbenzamide
4-(4-Amino-1H-pyrazol-1-yl)benzenesulfonamide C₉H₁₀N₄O₂S 238.27 Pyrazole Sulfonamide, phenyl

Key Observations :

  • The target compound’s pyrazole core is simpler than the pyrazolo[3,4-d]pyrimidin scaffold in Example 53, which may reduce steric hindrance and enhance solubility .
  • Substituents like the furan-2-yl group introduce electron-rich aromaticity, contrasting with the electron-withdrawing fluorine atoms in Example 53. This difference could impact reactivity or binding interactions in biological systems .
Physicochemical Properties
  • Melting Point: Example 53 exhibits a high melting point (175–178°C), likely due to hydrogen bonding from the sulfonamide and chromenone groups. The target compound’s melting point is unreported but may be lower due to the flexible ethyl linker and absence of strong hydrogen-bond donors.
  • Solubility : The furan and phenylpropanamide groups in the target compound could enhance lipid solubility compared to the polar sulfonamide in Example 53.
Computational Analysis

Density functional theory (DFT) studies, as described in , are critical for comparing electronic properties. For example:

  • The furan ring’s electron-donating nature may raise the HOMO energy of the target compound, increasing nucleophilicity relative to fluorinated analogs .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions. For pyrazole- and furan-containing analogs, refluxing in ethanol with hydrazine hydrate (N₂H₄·H₂O) under nitrogen is a common starting point . For example, in related pyrazoline syntheses, stepwise coupling of furan-2-ylmethyl groups with propanamide precursors via nucleophilic substitution or condensation reactions is critical. Key parameters include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of starting materials to avoid side products .
  • Temperature control : Reflux at 80–90°C for 2–5 hours ensures complete cyclization .
  • Purification : Recrystallization from absolute ethanol or ethyl acetate removes unreacted intermediates .

Q. Table 1: Example Reaction Conditions from Analogous Studies

StepReagents/ConditionsYield (%)Purity (%)Reference
1Ethanol, reflux (3 h), N₂H₄·H₂O6590
2CS₂/KOH, reflux (5 h)7288
3DMF, LiH, RT stirring (3–5 h)6892

Q. What analytical techniques are most reliable for structural characterization?

Methodological Answer: A combination of single-crystal X-ray diffraction and NMR spectroscopy is recommended:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole rings) . For accuracy, collect data at 295 K with a high data-to-parameter ratio (>15) .
  • NMR : Use deuterated DMSO or CDCl₃ to confirm proton environments. Key signals:
    • Furan protons: δ 6.2–7.4 ppm (multiplet) .
    • Pyrazole methyl groups: δ 2.1–2.5 ppm (singlet) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .

Q. How can researchers assess purity and stability under storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
  • Long-term stability : Store at –20°C in amber vials; assess via monthly HPLC checks for degradation products .

Advanced Research Questions

Q. How should biological activity studies be designed to evaluate this compound’s therapeutic potential?

Methodological Answer: Adopt a tiered approach:

In vitro screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls like BHA (butylated hydroxyanisole) .

Mechanistic studies :

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison) .
  • Enzyme inhibition : Molecular docking to assess interactions with COX-2 or kinases .

Dose-response curves : Use 4–6 concentrations in triplicate to calculate EC₅₀ values .

Q. Table 2: Example Bioactivity Data from Analogous Compounds

Compound ClassIC₅₀ (DPPH, μM)EC₅₀ (MCF-7, μM)Reference
Hydroxamic acids12.48.7
Pyrazoline derivatives18.915.2

Q. How can environmental fate and ecotoxicological risks be systematically evaluated?

Methodological Answer: Follow the framework from Project INCHEMBIOL :

Physicochemical properties :

  • LogP : Predict using software (e.g., RDKit) to assess bioavailability .
  • Hydrolysis : Test at pH 4–9; monitor via LC-MS for degradation products .

Ecotoxicology :

  • Algal toxicity : 72-hour growth inhibition test with Chlorella vulgaris .
  • Daphnia magna : 48-hour acute toxicity assay (EC₅₀ determination) .

Q. How should contradictory data on solubility vs. bioactivity be resolved?

Methodological Answer: Contradictions often arise from substituent effects. For example:

  • Hydrophobic groups (e.g., 3,5-dimethylphenyl) enhance membrane permeability but reduce aqueous solubility .
  • Proposed solutions :
    • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
    • Prodrug design : Introduce hydroxyl or carboxylate groups to improve solubility without compromising activity .

Q. Key Takeaways

  • Synthesis : Optimize via reflux conditions and stoichiometric control .
  • Characterization : Combine X-ray, NMR, and MS for unambiguous confirmation .
  • Biological studies : Prioritize mechanistic assays and comparative dose-response analyses .
  • Environmental impact : Adopt tiered testing aligned with Project INCHEMBIOL guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.